molecular formula C8H9NO3 B050826 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 54881-17-3

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B050826
CAS RN: 54881-17-3
M. Wt: 167.16 g/mol
InChI Key: QTGMQKBCDNYHSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid often involves reactions between specific precursors such as benzaldehyde, aniline, and ethylacetoacetate, in the presence of catalysts like l (−) proline–Fe(III) complex, highlighting the compound's complex synthetic routes (Sambyal et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction studies, revealing detailed aspects such as crystal lattice parameters and molecular conformations. For instance, studies on related compounds have shown structures with intra- and intermolecular hydrogen bonds, contributing to the stability of the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, such as the formation of Schiff base compounds through coupling reactions, which are characterized using spectroscopic methods like FTIR, 1H, and 13C NMR (Çolak et al., 2021). These reactions underline the compounds' reactivity and potential for further chemical modifications.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the material characteristics of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. While specific data on these properties were not identified in the searched papers, these aspects typically influence the compound's applications in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are defined by the compound's molecular structure and substituents. Research on similar compounds provides insights into their reactivity patterns, such as the formation of hydrogen bonds and the impact of substituents on electronic properties (Dobbin et al., 1993).

Scientific Research Applications

Alzheimer’s Disease Treatment

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE), which plays a crucial role in Alzheimer’s disease .
  • Methods of Application : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
  • Results : The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control .

Diverse Pharmaceutical Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications .
  • Methods of Application : This study highlighted recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized .

Synthesis of Lucanthone Analogs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Ethyl 4-Hydroxy-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate, a compound structurally similar to the one you mentioned, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
  • Methods of Application : The compound is used as a precursor in the synthesis of Lucanthone analogs .
  • Results : The synthesized Lucanthone analogs have shown promising antitumor and bactericidal properties .

Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound you mentioned, have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
  • Methods of Application : The study highlighted the synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines using multi-component one-pot and green synthetic methodologies .
  • Results : The synthesized compounds have shown diverse therapeutic applications .

Synthesis of Drug Precursors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are structurally similar to the compound you mentioned, are useful as drug precursors or perspective ligands .
  • Methods of Application : The compound is used as a precursor in the synthesis of drug precursors .
  • Results : The synthesized drug precursors have shown promising therapeutic properties .

Insecticidal Properties

  • Scientific Field : Agricultural Chemistry
  • Application Summary : 1,4-Dihydropyridine (1,4-DHP), a compound structurally similar to the one you mentioned, has been found to have insecticidal properties .
  • Methods of Application : This study highlighted the synthesis of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results : The synthesized compounds have shown promising insecticidal properties .

Safety And Hazards

The safety information for “6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGMQKBCDNYHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913749
Record name 2-Ethyl-6-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

CAS RN

97659-42-2, 54881-17-3
Record name 2-Ethyldihydro-6-oxoisonicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyldihydro-6-oxoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 6
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Citations

For This Compound
1
Citations
GS REDDIPALLI, S Adilakshmi, GV Reddy… - Available at SSRN … - papers.ssrn.com
Ethionamide is used as multidrug-resistant forTuberculosis Bacillus (TB). In the synthetic process of Ethionamide drug we found a new impurity in the final drug. In this article we …
Number of citations: 0 papers.ssrn.com

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